Home > Products > Screening Compounds P117658 > (4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(4,6-dimethylpyrimidin-5-yl)methanone
(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(4,6-dimethylpyrimidin-5-yl)methanone - 2034336-46-2

(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(4,6-dimethylpyrimidin-5-yl)methanone

Catalog Number: EVT-3037368
CAS Number: 2034336-46-2
Molecular Formula: C23H27ClF3N5O2
Molecular Weight: 497.95
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(Z)-(4-bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125)

Compound Description: Sch-C is a noncompetitive allosteric antagonist of the CCR5 receptor. [] It effectively blocks the binding of chemokines 125I-MIP-1α and 125I-RANTES to CCR5. Additionally, Sch-C inhibits the calcium response triggered by CCR5 activation via CCL5 (RANTES). []

Relevance: Sch-C shares a similar structure with (4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(4,6-dimethylpyrimidin-5-yl)methanone, particularly the presence of a substituted pyridinylcarbonyl group attached to a piperidine ring system. Both compounds target the CCR5 receptor through an allosteric mechanism, suggesting potential overlapping binding sites and functional similarities. []

4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690)

Compound Description: Sch-D is another noncompetitive allosteric antagonist of the CCR5 receptor. [] Similar to Sch-C, it effectively blocks the binding of 125I-MIP-1α and 125I-RANTES to CCR5 and inhibits the calcium response induced by CCL5 (RANTES) activation of CCR5. []

Relevance: Sch-D exhibits structural similarities to (4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(4,6-dimethylpyrimidin-5-yl)methanone, particularly the presence of a substituted pyrimidine ring linked to a piperidine ring through a carbonyl group. This structural similarity suggests that both compounds might interact with the CCR5 receptor in a similar manner, potentially targeting a common allosteric binding site. []

4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenyl-propyl)cyclohexanecarboxamide (UK-427,857)

Compound Description: UK-427,857 acts as a noncompetitive allosteric antagonist of the CCR5 receptor. [] It effectively blocks the binding of both chemokines 125I-MIP-1α and 125I-RANTES to CCR5. Furthermore, UK-427,857 inhibits the calcium response resulting from CCR5 activation by CCL5 (RANTES). []

Relevance: UK-427,857, despite having a distinct core structure compared to (4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(4,6-dimethylpyrimidin-5-yl)methanone, shares the property of being a CCR5 receptor antagonist acting through an allosteric mechanism. [] This suggests potential commonalities in their binding interactions with CCR5, despite structural differences.

N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779)

Compound Description: TAK779 functions as a noncompetitive allosteric antagonist of the CCR5 receptor. [] It effectively inhibits the binding of both chemokines 125I-MIP-1α and 125I-RANTES to the CCR5 receptor. Additionally, TAK779 blocks the calcium response triggered by CCR5 activation via CCL5 (RANTES). []

Relevance: Although structurally distinct from (4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(4,6-dimethylpyrimidin-5-yl)methanone, TAK779 exhibits a similar mechanism of action by acting as a noncompetitive allosteric antagonist of the CCR5 receptor. [] This suggests that both compounds might share a common binding region on CCR5 despite their structural differences.

Relevance: 873140, while structurally different from (4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(4,6-dimethylpyrimidin-5-yl)methanone, shares the characteristic of being a CCR5 receptor antagonist with an allosteric mechanism of action. [] This suggests potential similarities in their binding sites and overall impact on CCR5 function.

Synthesis Analysis

Methods

The synthesis of this compound generally involves several steps of organic reactions, including:

  1. Formation of the bipiperidine moiety: This can be achieved through a series of cyclization reactions involving piperidine derivatives.
  2. Introduction of the trifluoromethyl pyridine: The trifluoromethyl group can be introduced via nucleophilic substitution reactions on a suitable pyridine precursor.
  3. Coupling reactions: The final step typically involves coupling the bipiperidine derivative with the pyrimidine derivative to form the desired methanone structure.

Technical Details

The synthesis often requires specific conditions such as inert atmospheres and controlled temperatures to prevent side reactions. Solvents like dimethylformamide or dichloromethane are commonly used to facilitate the reactions.

Molecular Structure Analysis

Structure

The compound features a bipiperidine ring connected to a pyrimidine and a trifluoromethyl-substituted pyridine. The structural complexity is reflected in its three-dimensional conformation, which can significantly influence its reactivity and biological properties.

Data

  • Molecular Formula: C17H18ClF3N2OC_{17}H_{18}ClF_3N_2O
  • Molecular Weight: 400.74 g/mol
  • InChI Key: Specific keys can be derived from structural databases for computational modeling and analysis.
Chemical Reactions Analysis

Reactions

The compound may participate in various chemical reactions typical for aromatic compounds, such as electrophilic substitutions, nucleophilic attacks, and possibly reductive amination.

Technical Details

Reactions involving this compound should be monitored using techniques like high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy to confirm product formation and purity.

Mechanism of Action

Data

Further research is needed to elucidate the precise interactions at the molecular level, potentially involving binding affinity studies and cellular assays.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but should be stored away from light and moisture.
  • Reactivity: May react with strong acids or bases; care should be taken during handling.

Relevant data on boiling points or melting points are often not specified in standard catalogs but can be determined experimentally.

Applications

Scientific Uses

This compound has potential applications in drug discovery and development, particularly in designing new therapeutic agents targeting specific diseases. Its unique structural characteristics make it an attractive candidate for further pharmacological studies.

Properties

CAS Number

2034336-46-2

Product Name

(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(4,6-dimethylpyrimidin-5-yl)methanone

IUPAC Name

[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidin-1-yl]-(4,6-dimethylpyrimidin-5-yl)methanone

Molecular Formula

C23H27ClF3N5O2

Molecular Weight

497.95

InChI

InChI=1S/C23H27ClF3N5O2/c1-14-20(15(2)30-13-29-14)22(33)32-7-3-17(4-8-32)31-9-5-18(6-10-31)34-21-19(24)11-16(12-28-21)23(25,26)27/h11-13,17-18H,3-10H2,1-2H3

InChI Key

UYZKIDOYQSYKIM-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC=N1)C)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=C(C=C(C=N4)C(F)(F)F)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.